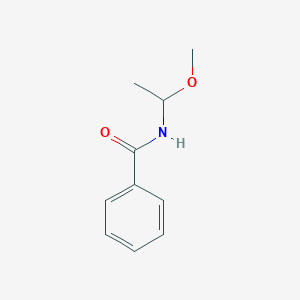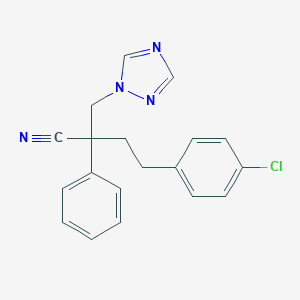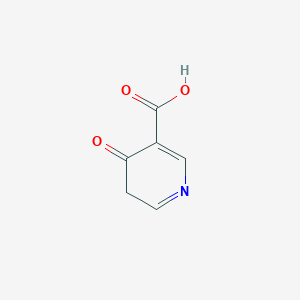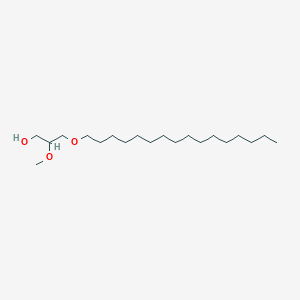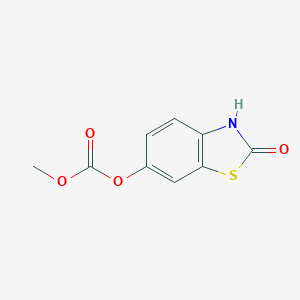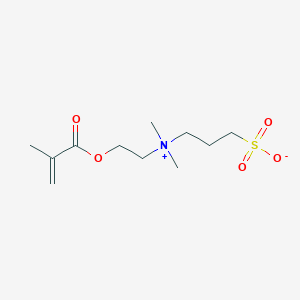
Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide
Overview
Description
[2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide (DMAPS) is a hygroscopic, zwitterionic monomer used in the synthesis of polysulfobetaines. Polysulfobetaines are electrically neutral polymers that contain both cationic and anionic groups within a single monomer unit and feature interesting properties such as antielectrolyte behavior in aqueous salt solutions, biocompatibility, and hemocompatibility. Based upon these properties, polysulfobetaines are useful in many biomedical applications such as drug delivery and drug formulation.
Mechanism of Action
Target of Action
It is known to interact with enzymes in a gentle manner due to its strong water solubility .
Mode of Action
The compound carries a sulfonic acid anion and a quaternary ammonium cation, making it a betaine-type zwitterionic compound . This gives it a net charge of zero, contributing to its strong water solubility . Compared to betaine, it has an additional carbon-carbon double bond, allowing it to undergo polymerization reactions .
Biochemical Pathways
Due to its ability to undergo polymerization reactions, it can be used to modulate the conformation and stability of enzymes .
Pharmacokinetics
Its strong water solubility suggests that it may have good bioavailability .
Result of Action
Its interaction with enzymes in a gentle manner suggests that it may have a modulatory effect on enzyme activity .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors . Its solubility increases with temperature, suggesting that its action may be temperature-dependent . It can form ion pairs with anions in water, which may increase its solubility and stability .
Biochemical Analysis
Biochemical Properties
The compound 3-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate is known for its gentle action on enzyme molecules . It carries a sulfonic acid anion and a quaternary ammonium cation, which gives it a net charge of zero and strong water solubility . Compared to betaine, this compound has an additional carbon-carbon double bond, allowing it to undergo polymerization . Therefore, it can be used to regulate the conformation and stability of enzymes .
Molecular Mechanism
Its ability to undergo polymerization suggests that it may interact with biomolecules in a way that influences their structure and function .
Temporal Effects in Laboratory Settings
Its hygroscopic nature suggests that it may have specific stability and degradation characteristics .
Properties
IUPAC Name |
3-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5S/c1-10(2)11(13)17-8-7-12(3,4)6-5-9-18(14,15)16/h1,5-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAIDFOKQCVACE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
41488-70-4 | |
| Record name | Poly(sulfobetaine methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41488-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10189895 | |
| Record name | Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3637-26-1 | |
| Record name | Sulfobetaine methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3637-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl](3-sulphopropyl)ammonium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: SBMA's interaction with its target depends largely on the application. For example, in biomedical applications, its zwitterionic nature allows it to interact with both positively and negatively charged biomolecules. This can lead to various downstream effects such as:
- Reduced protein adsorption: The zwitterionic structure of SBMA creates a hydration layer that repels proteins, making it useful for creating antifouling surfaces in biomedical devices. [, , , ]
- Enhanced biocompatibility: SBMA's ability to minimize non-specific interactions with biomolecules enhances the biocompatibility of materials, making it suitable for applications like contact lenses and implants. [, , ]
- Control over mineralization: SBMA can influence the precipitation and dissolution of calcium phosphate, a critical process in bone formation, making it interesting for bone tissue engineering. [, ]
ANone: While the provided research papers do not explicitly state the molecular formula and weight of SBMA, these can be deduced from its chemical structure.
ANone: SBMA demonstrates excellent material compatibility and stability across various conditions, making it suitable for diverse applications:
- Aqueous Stability: SBMA exhibits high stability in aqueous solutions, even at high salt concentrations. This property is crucial for biomedical applications and water treatment technologies. [, , ]
- pH Sensitivity: SBMA-based hydrogels display pH-responsive swelling behavior, showing increased swelling in alkaline environments. This characteristic is valuable for controlled drug delivery applications. [, ]
- Temperature Sensitivity: SBMA polymers exhibit upper critical solution temperatures (UCST) in water, meaning they transition from a soluble to an insoluble state upon heating. This thermoresponsive behavior can be tuned by varying the polymer architecture, concentration, and the addition of salts. []
- Biodegradability: While not explicitly discussed in the provided papers, the presence of ester linkages in SBMA suggests potential for biodegradation, a crucial factor for its use in biomedical applications. []
ANone: The provided research does not focus on catalytic properties of SBMA. Its primary applications revolve around its zwitterionic nature, antifouling properties, and ability to modify material surfaces for improved biocompatibility and functionality.
ANone: The provided research papers primarily focus on experimental investigations of SBMA. Further research may explore computational approaches like molecular dynamics simulations to understand its interaction with water molecules, proteins, and other materials at the molecular level. This could lead to the development of QSAR models for predicting the properties of SBMA-based materials based on their chemical structure.
ANone: The provided research highlights the importance of SBMA's zwitterionic structure for its properties. Modifications to this structure, such as:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


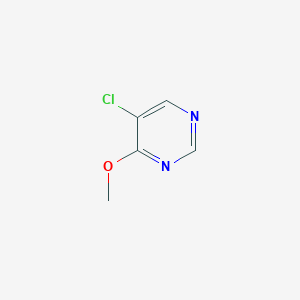
![5H-Pyrrolo[1,2-c]imidazol-5-one](/img/structure/B54111.png)


![Oxazolo[4,5-b]pyridine, 2-methyl-, 4-oxide (9CI)](/img/structure/B54118.png)
![Methyl [2-(2-chloro-2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B54119.png)
![Ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoate](/img/structure/B54120.png)

